cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]
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Overview
Description
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] is a cyclic peptide composed of alternating residues of N-methyl-leucine, O-valine, and valine. This compound belongs to a group of stereoisomers with the chemical formula C₃₅H₆₁N₃O₉ . Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cyclization: The linear peptide is cleaved from the resin and cyclized using coupling agents like EDCI or HATU under dilute conditions to promote intramolecular cyclization.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific sites, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] involves its interaction with specific molecular targets. In the context of promoting gut health, it acts as a bifidogenic growth factor, stimulating the growth of Bifidobacterium species . This interaction likely involves binding to receptors or enzymes that regulate bacterial growth and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclo[DL-N(Me)Leu-DL-OVal-DL-N(Me)Leu-DL-OVal-DL-N(Me)Val-DL-OVal]: Another cyclic peptide with similar structural features.
Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]: A related compound with a different sequence of amino acids.
Cyclo[DL-Leu-DL-OLeu-DL-Val-DL-N(Me)Leu-DL-OVal-DL-xiIle]: Another stereoisomer with a similar backbone.
Uniqueness
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] is unique due to its specific sequence of amino acids and the presence of N-methylated residues, which contribute to its stability and resistance to enzymatic degradation. This makes it particularly interesting for applications in medicine and biotechnology.
Properties
Molecular Formula |
C33H58N4O8 |
---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40) |
InChI Key |
VDFMWZBFYMHHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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